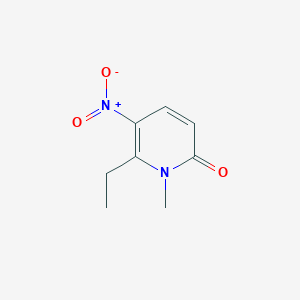

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Overview

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Molecular Structure Analysis

The molecular structure of indole derivatives can vary. For example, 2,3-dihydro-1H-indole has a molecular weight of 119.1638 .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis required a change in the base from K2CO3 to Ag2CO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, 2,3-dihydro-1H-indole has a molecular weight of 119.1638 .Scientific Research Applications

Synthesis and Optical Imaging for Cancer Detection

One notable application of a derivative of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is in the synthesis of water-soluble near-infrared dyes for cancer detection using optical imaging. The introduction of additional sulfonate groups to the dye structure has been shown to double the quantum yield, enhancing its suitability for bioconjugation and stability in in vivo imaging applications. This advancement holds promise for the development of molecular-based beacons for targeted cancer detection, emphasizing the compound's role in innovating diagnostic methodologies (Pham, Medarova, & Moore, 2005).

Bioactive Compound Synthesis

Research has demonstrated the utility of 2,3-dimethylindole derivatives, closely related to the query compound, in synthesizing bioactive compounds. These derivatives exhibit potential biological activities, including acting as para-amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors. The synthetic processes leveraging these derivatives underscore their significance in developing novel therapeutic agents with diverse biological applications (Avdeenko, Konovalova, & Yakymenko, 2020).

Sulfonation and Sulfation Studies

The compound's derivatives have also been explored in studies focusing on sulfonation and sulfation reactions, essential for understanding chemical reaction mechanisms and developing synthetic methodologies. These studies contribute to the broader knowledge of chemical transformations, which is crucial for the synthesis of various industrially and pharmaceutically relevant compounds (Cerfontain & Koeberg-Telder, 2010).

Fluorescence and Photostability Enhancements

Further, the incorporation of sulfobutyl groups in indodicarbocyanine dyes based on 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid derivatives has been shown to significantly enhance their spectral properties, fluorescence quantum yields, and photostabilities. These improvements facilitate the dyes' application in biological imaging and diagnostics, illustrating the compound's contribution to advancing fluorescence-based technologies (Markova et al., 2013).

Future Directions

properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPPZBGGHMGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)

![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)